molecular formula C14H12N4O3S B2721606 N-(5-甲基异噁唑-3-基)-2-((5-苯基-1,3,4-噁二唑-2-基)硫基)乙酰胺 CAS No. 763095-64-3

N-(5-甲基异噁唑-3-基)-2-((5-苯基-1,3,4-噁二唑-2-基)硫基)乙酰胺

货号 B2721606
CAS 编号: 763095-64-3
分子量: 316.34
InChI 键: AMKASRHLIAOBPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide” is a compound that has been synthesized and evaluated for its antimicrobial activity . It has a molecular formula of C14H12N4O3S and a molecular weight of 316.34.


Synthesis Analysis

The synthesis of this compound was achieved from readily available materials . The process involved several steps, including the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux, treatment of the resulting ester with excess of hydrazine hydrate in ethanol, condensation of the resulting hydrazide with aromatic aldehydes in methanol, and finally, treatment with chloramine-T to undergo oxidative cyclization .


Molecular Structure Analysis

The molecular structure of this compound includes a 5-methylisoxazol-3-yl group and a 5-phenyl-1,3,4-oxadiazol-2-yl group linked by a thioacetamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, treatment with hydrazine hydrate, condensation with aromatic aldehydes, and oxidative cyclization with chloramine-T .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 240–241°C, and IR maxima at 3215, 1650, 1228 cm−1. The 1H NMR (DMSO-d6) data are δ 2.54 (s, 3H, isoxazole-CH3), 4.02 (s, 2H, CH2), 6.42 (s, 1H, isoxazole-H), 7.42–7.70 (m, 4H, Ar-H) 9.56 (s, 1H, NH); and the 13C NMR (DMSO-d6) data are δ 13.0, 42.3, 95.7, 124.2 .

科学研究应用

合成与结构分析

一项关于合成相关 1,3,4-恶二唑衍生物(包括目标化合物)的研究揭示了一种利用易得材料制备这些化合物的方法。这些衍生物经过筛选,针对代表性细菌和真菌菌株表现出体外抗菌活性,表明特定化合物具有良好的活性 (Marri 等,2018) (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018)。另一项研究重点介绍了一种含有苯并咪唑部分的新型衍生物的 NMR 研究,表明其在各种生物活性中进行进一步化学分析和应用的潜力 (李英军,2012) (李英军,2012)

抗菌评价

异恶唑取代的 1,3,4-恶二唑,包括所讨论的化合物,在抗菌功效方面显示出前景。该类别中合成的化合物对几种细菌和真菌菌株表现出良好的活性,表明它们作为抗菌剂的潜力 (Marri 等,2018) (Marri 等,2018)。这与研究 1,3,4-恶二唑衍生物的抗菌特性的更广泛趋势一致 (惠等,2002) (惠,楚,张,王,& 张,2002)

抗癌特性

对与目标化合物相关的 1,3,4-恶二唑衍生物的抗癌潜力的探索表明,新的 N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫代)乙酰胺具有抗癌活性。研究了这些化合物对人肺腺癌细胞的抗肿瘤活性,其中特定衍生物表现出高选择性和诱导癌细胞凋亡 (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019) (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)

属性

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-7-11(18-21-9)15-12(19)8-22-14-17-16-13(20-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKASRHLIAOBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。